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Cat. No.: B15594662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
7-Deacetoxytaxinine J is a complex diterpenoid belonging to the taxane family, a class of

natural products that has garnered significant attention in the field of oncology. This technical

guide provides a comprehensive overview of the known physicochemical properties of 7-
Deacetoxytaxinine J. Due to the limited availability of specific experimental data for this

particular taxane, this document also outlines the standard experimental protocols used for the

characterization of such compounds. Furthermore, the putative biological activity and

associated signaling pathways are discussed based on the well-established mechanism of

action of the taxane class of molecules. This guide is intended to be a valuable resource for

researchers and professionals involved in natural product chemistry, medicinal chemistry, and

drug development.

Physicochemical Properties
The known physicochemical properties of 7-Deacetoxytaxinine J are summarized in the table

below. It is important to note that while some data is available for 7-Deacetoxytaxinine J, other

properties are inferred from closely related isomers or the general characteristics of taxanes.
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Property Value Source/Comment

Chemical Name 7-Deacetoxytaxinine J

CAS Number 18457-45-9 [1][2][3]

Molecular Formula C₃₇H₄₆O₁₀ [3]

Molecular Weight 650.77 g/mol [3]

Appearance Powder Inferred from supplier data.

Melting Point Not available

Data for the isomeric 2-

Deacetoxytaxinine J is 169-

171 °C.[4]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone.

[1][5][6][7] General solubility

for taxanes.

Storage 2-8°C, Refrigerator Inferred from supplier data.

Experimental Protocols
Detailed experimental methodologies are crucial for the accurate determination of the

physicochemical properties of natural products like 7-Deacetoxytaxinine J. The following

sections describe standard protocols for key analytical techniques.

Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

A small, finely powdered sample of 7-Deacetoxytaxinine J is packed into a capillary tube,

which is sealed at one end.

The capillary tube is placed in a melting point apparatus, which contains a heating block and

a thermometer.

The sample is heated at a controlled rate.
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The temperature at which the substance begins to melt (the first appearance of liquid) and

the temperature at which it is completely liquid are recorded as the melting point range.

A sharp melting point range (typically 1-2°C) is indicative of a pure compound.

Solubility Assessment
Determining the solubility of a compound in various solvents is essential for its formulation and

delivery.

Methodology:

A known excess amount of 7-Deacetoxytaxinine J is added to a specific volume of a

selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium

is reached.

The suspension is then filtered or centrifuged to remove the undissolved solid.

The concentration of 7-Deacetoxytaxinine J in the clear supernatant is determined using a

suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC)

with UV detection.

This process is repeated for a range of pharmaceutically relevant solvents.

Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation of complex molecules.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Methodology:

A few milligrams of 7-Deacetoxytaxinine J are dissolved in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).
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The solution is transferred to an NMR tube.

¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

Advanced 2D NMR experiments, such as COSY (Correlated Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation), are performed to establish the connectivity of protons and carbons and to fully

assign the structure.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

A small amount of 7-Deacetoxytaxinine J is mixed with potassium bromide (KBr) and

pressed into a thin pellet. Alternatively, the spectrum can be recorded from a thin film of the

compound.

The sample is placed in the beam of an FTIR spectrometer.

The instrument measures the absorption of infrared radiation at various wavelengths,

resulting in a spectrum that shows characteristic peaks corresponding to different functional

groups (e.g., hydroxyl, carbonyl, ester).

Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound.

Methodology:

A dilute solution of 7-Deacetoxytaxinine J is introduced into the mass spectrometer.

The molecules are ionized using a soft ionization technique, such as Electrospray Ionization

(ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g.,

Time-of-Flight, Quadrupole, or Orbitrap).

High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to

determine the molecular formula.
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Putative Biological Activity and Signaling Pathway
While specific biological studies on 7-Deacetoxytaxinine J are not extensively reported in the

literature, its structural classification as a taxane strongly suggests a mechanism of action

similar to that of other well-known taxanes, such as paclitaxel and docetaxel.

Taxanes are known to be potent anti-cancer agents that function as microtubule stabilizers.[8]

They bind to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their

depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in

the G2/M phase and ultimately induces apoptosis (programmed cell death).

The following diagram illustrates the general workflow for isolating and characterizing a taxane

like 7-Deacetoxytaxinine J.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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